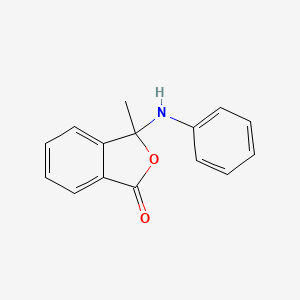

3-Anilino-3-methyl-2-benzofuran-1(3H)-one

Description

Properties

CAS No. |

7505-84-2 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-anilino-3-methyl-2-benzofuran-1-one |

InChI |

InChI=1S/C15H13NO2/c1-15(16-11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(17)18-15/h2-10,16H,1H3 |

InChI Key |

XGCWPVGYFYSQKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Anilino Group: This step usually involves the reaction of the benzofuran core with aniline under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The anilino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-anilino-3-methyl-2-benzofuran-1(3H)-one is C14H11NO2, with a molecular weight of 225.24 g/mol. The compound features a benzofuran structure, which is known for its diverse biological activities. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Inhibition of Protein Kinases

One of the prominent applications of this compound is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of this kinase have therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.

A study demonstrated that certain derivatives of benzofuran compounds exhibit potent inhibitory activity against GSK-3β, showing IC50 values less than 1 nM for some variants . This suggests that this compound could be further explored for its potential in drug development targeting GSK-3β.

Anticancer Properties

Research has indicated that benzofuran derivatives possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been noted in several studies. The compound's mechanism may involve the modulation of signaling pathways that control cell survival and proliferation.

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel pharmacophores. Researchers have utilized it as a starting material to synthesize various derivatives with enhanced biological activities.

Development of New Therapeutics

The versatility of this compound in synthetic chemistry makes it a candidate for the development of new therapeutic agents. By altering functional groups or substituents on the benzofuran ring, chemists can tailor the compound's properties for specific applications in medicinal chemistry.

Case Studies and Research Findings

A comprehensive analysis of literature reveals several case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.

Comparison with Similar Compounds

Structural Analogues of Benzofuran-1(3H)-one

The following table summarizes key structural and functional differences between 3-anilino-3-methyl-2-benzofuran-1(3H)-one and its analogues:

Pharmacological Activity Comparisons

Analgesic Activity

- Quinazolin-4(3H)-one Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone () exhibit 2–3× higher analgesic activity than aspirin in acetic acid-induced writhing tests. The presence of electron-withdrawing groups (e.g., phenyl) enhances activity .

Antimicrobial and Anti-inflammatory Activity

- Mannich Bases of Quinazolinones (): Derivatives with 2-methyl-4-oxo groups show 75% yield in synthesis and moderate antibacterial activity against Staphylococcus aureus .

- 3-Hydroxyisoindolin-1-ones (): High yields (82–92%) but unconfirmed bioactivity; structural similarity to benzofuranones implies possible shared targets .

Structural and Computational Insights

- Hydrogen Bonding: The N–H∙∙∙O interaction in this compound stabilizes its crystal lattice, a feature critical for bioavailability .

- Lipophilicity: Compared to 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, the absence of methyl groups in the anilino ring may reduce logP values, affecting membrane permeability.

- Steric Effects : The 3-methyl group in the target compound may hinder binding to enzymatic pockets compared to smaller substituents in analogues like 3-phenyl derivatives .

Biological Activity

3-Anilino-3-methyl-2-benzofuran-1(3H)-one, a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of benzofuran derivatives, showing that modifications at specific positions enhance their antiproliferative effects against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.136 | Inhibition of AKT signaling pathway |

| Other Derivatives | A549 | 16.4 | Inactivation of PLK1 |

Antibacterial and Antifungal Activity

In addition to anticancer properties, 3-anilino derivatives have been evaluated for their antibacterial and antifungal activities. Studies have shown that certain benzofuran derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the structure has been linked to enhanced bioactivity .

Table 2: Antibacterial Activity of Benzofuran Derivatives

| Compound | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <125 |

| Other Derivatives | Staphylococcus aureus | 75 |

Case Study 1: Anticancer Efficacy

A study conducted on various benzofuran analogues demonstrated that compounds similar to 3-anilino derivatives showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size without affecting the overall health of the subjects .

Case Study 2: Antimicrobial Properties

In another investigation, a series of benzofuran compounds were tested for their antimicrobial efficacy. The results indicated that certain modifications in the aniline moiety led to increased potency against resistant bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Anilino-3-methyl-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves condensation reactions between substituted benzaldehydes and aniline derivatives. For example, refluxing 2-carboxybenzaldehyde with substituted bromoacetophenones in the presence of K₂CO₃ in ethyl methyl ketone (10–12 hours) yields benzofuranone derivatives . Optimization includes adjusting reaction time, temperature, and base strength. Solvent choice (e.g., ethyl acetate for extraction) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) are critical for yield improvement. Parallel monitoring via TLC or HPLC ensures reaction completion.

Q. Which crystallographic tools are recommended for determining the structure of benzofuranone derivatives?

- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in validating molecular geometry . The WinGX suite integrates data processing, structure solution, and refinement workflows, making it ideal for single-crystal analysis .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store the compound in a cool, dry environment, segregated from oxidizing agents. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., H315/H319 warnings for skin/eye irritation) and first-aid measures .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) during refinement be resolved?

- Methodological Answer : Discrepancies often arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinning . Validate hydrogen bonding and torsion angles with ORTEP-3’s thermal ellipsoid plots . Cross-check against high-resolution datasets (e.g., synchrotron data) and apply restraints/constraints for disordered regions. Bayesian statistics in refinement software (e.g., CRYSTALS) can mitigate overfitting .

Q. What strategies are effective for introducing substituents into the benzofuranone core to modulate reactivity?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, halogenation) targets the electron-rich benzofuran ring. For example, methoxymethylene groups can be introduced via Claisen-Schmidt condensation . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/alkyl group addition at the 3-position . Monitor regioselectivity using DFT calculations (e.g., Gaussian) to predict reactive sites .

Q. How can spectroscopic and crystallographic data be integrated to confirm the structure of novel derivatives?

- Methodological Answer : Combine / NMR to identify proton environments and carbonyl groups. IR confirms lactone C=O stretches (~1750 cm). Cross-validate X-ray diffraction data (e.g., CCDC deposition codes like 1505246 ) with computational models (e.g., Mercury CSD for packing diagrams). For ambiguous cases, compare experimental vs. simulated powder XRD patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in benzofuranone derivatives?

- Methodological Answer : Contradictions often stem from solvent polarity or steric effects. For example, ketone vs. enol tautomerization in benzofuranones can alter reactivity. Use variable-temperature NMR to track tautomeric equilibria. Computational tools (e.g., Gaussian for transition state modeling) clarify mechanistic pathways . Reproduce reactions under standardized conditions (e.g., anhydrous DMF vs. aqueous ethanol) to isolate variables .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.